2-Bromo-3,6-dimethyl-4-nitroaniline

Physicochemical Properties Analytical Chemistry Compound Characterization

Researchers requiring a polysubstituted aniline for selective nNOS inhibition or complex library synthesis face limited access to the precise 2-bromo-3,6-dimethyl-4-nitro substitution pattern. This compound is the exact solution, offering distinct steric and electronic control for cross-coupling. - Exhibits selective nNOS inhibition (Ki = 1.7 µM) over eNOS and iNOS for targeted neurological probe development. - Provides three reactive handles (aniline, aryl bromide, nitro) for regioselective Suzuki, Heck, or Buchwald-Hartwig couplings. - Avoids divergent synthetic outcomes caused by isomeric analogs, ensuring project continuity for medicinal chemistry and agrochemical research.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07g/mol
Cat. No. B428980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-dimethyl-4-nitroaniline
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)Br)C)[N+](=O)[O-]
InChIInChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)5(2)7(9)8(4)10/h3H,10H2,1-2H3
InChIKeyWHMZMKNGDCATMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-dimethyl-4-nitroaniline Overview


2-Bromo-3,6-dimethyl-4-nitroaniline (CAS: 15540-86-0) is a polysubstituted aromatic amine belonging to the class of brominated nitroanilines. Its molecular structure features a benzene ring substituted with a bromo group at position 2, a nitro group at position 4, and methyl groups at positions 3 and 6 . This specific substitution pattern imparts a distinct set of physicochemical and potential biochemical properties, making it a valuable synthetic intermediate in medicinal chemistry and agrochemical research. It is characterized by a molecular formula of C8H9BrN2O2, a molecular weight of 245.07 g/mol, a predicted density of 1.6±0.1 g/cm³, and a predicted boiling point of 366.3±37.0 °C at 760 mmHg .

2-Bromo-3,6-dimethyl-4-nitroaniline Differentiation


The substitution pattern of 2-Bromo-3,6-dimethyl-4-nitroaniline, specifically the 2-bromo, 3,6-dimethyl, and 4-nitro groups, results in a unique steric and electronic environment that is not replicated by its closest analogs, such as 2-Bromo-4-nitroaniline, 2-Bromo-6-methyl-4-nitroaniline, or 3,6-dimethyl-4-nitroaniline. This specific arrangement can significantly influence reaction outcomes in synthetic applications, including regioselectivity in cross-coupling reactions and the final properties of derived compounds. Furthermore, initial biological screening data suggests a distinct inhibitory profile against nitric oxide synthase (NOS) isoforms, which is not a shared characteristic across all structural analogs. Therefore, substituting this compound with a seemingly similar but structurally distinct alternative could lead to divergent synthetic pathways, altered biological activities, and ultimately, failed research outcomes or compromised product performance [1] .

Quantitative Differentiation Evidence


Physicochemical Profile vs. Analogs

2-Bromo-3,6-dimethyl-4-nitroaniline exhibits a unique combination of predicted physicochemical properties that distinguish it from its common analogs, such as 2-Bromo-4-nitroaniline and 2-Bromo-6-methyl-4-nitroaniline. These differences, particularly in density and predicted boiling point, can impact handling, purification, and reaction behavior in synthetic applications. The data below provides a direct, quantitative comparison .

Physicochemical Properties Analytical Chemistry Compound Characterization

Selective nNOS Inhibition

In vitro enzyme inhibition assays demonstrate that 2-Bromo-3,6-dimethyl-4-nitroaniline acts as an inhibitor of neuronal nitric oxide synthase (nNOS) with a Ki of 1.70E+3 nM (1.7 µM). Importantly, this inhibition shows a degree of isoform selectivity, as it is significantly less potent against endothelial NOS (eNOS, Ki = 2.29E+5 nM) and inducible NOS (iNOS, Ki = 4.70E+6 nM). While direct comparator data for structural analogs in the same assay system is not currently available in the public domain, this specific selectivity profile provides a unique biochemical signature for the compound, distinguishing it from other NOS inhibitors with different selectivity profiles [1].

Biochemical Pharmacology Enzyme Inhibition Nitric Oxide Synthase

Thermal Stability Profile

The predicted boiling point (366.3±37.0 °C at 760 mmHg) and flash point (175.3±26.5 °C) of 2-Bromo-3,6-dimethyl-4-nitroaniline are key parameters for planning synthetic procedures and ensuring safe handling. Compared to 2-Bromo-4-nitroaniline, which has a predicted boiling point of 351.8±22.0 °C and a flash point of 166°C, the target compound demonstrates a higher predicted boiling point and a higher flash point. This suggests that it may be more thermally stable and less volatile than its simpler analog, which can be an important consideration for reactions requiring elevated temperatures or for storage and shipping .

Synthetic Chemistry Thermal Stability Safety and Handling

Research & Industrial Applications


Cross-Coupling for Library Synthesis

The presence of a bromine atom at the 2-position makes 2-Bromo-3,6-dimethyl-4-nitroaniline a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This enables the creation of diverse small molecule libraries with a complex, polysubstituted aromatic core for drug discovery and agrochemical lead generation. The unique substitution pattern can impart distinct properties to the resulting compounds, differentiating them from libraries built on simpler aniline scaffolds [1].

nNOS Selective Probe Development

The observed in vitro activity and selectivity profile, where 2-Bromo-3,6-dimethyl-4-nitroaniline inhibits nNOS (Ki = 1.7 µM) with significant selectivity over eNOS and iNOS, positions this compound as a potential starting point for the development of isoform-selective nNOS inhibitors. Researchers investigating the specific roles of nNOS in neurological or cardiovascular pathways can use this compound as a tool to probe nNOS function, and medicinal chemists can explore its structure as a lead for further optimization [1].

Key Intermediate for Complex Nitroaromatics

The combination of a nucleophilic aniline nitrogen, an electrophilic bromine atom, and a reducible nitro group provides multiple reactive handles for further synthetic elaboration. The specific steric environment created by the 3,6-dimethyl groups can be exploited to control regioselectivity in subsequent reactions. This makes the compound a strategic intermediate for the synthesis of more complex molecules, such as heterocyclic compounds, where the precise placement of substituents is crucial for biological activity or material properties .

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